![molecular formula C11H15FN2O2S B1445145 2-{2-[(3-Fluorophenyl)amino]ethyl}-1lambda6,2-thiazolidine-1,1-dione CAS No. 1284857-69-7](/img/structure/B1445145.png)
2-{2-[(3-Fluorophenyl)amino]ethyl}-1lambda6,2-thiazolidine-1,1-dione
Overview
Description
“2-{2-[(3-Fluorophenyl)amino]ethyl}-1lambda6,2-thiazolidine-1,1-dione” is a chemical compound with the CAS Number: 1284857-69-7 . It has a molecular weight of 258.32 . The IUPAC name for this compound is N-[2-(1,1-dioxido-2-isothiazolidinyl)ethyl]-3-fluoroaniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15FN2O2S/c12-10-3-1-4-11(9-10)13-5-7-14-6-2-8-17(14,15)16/h1,3-4,9,13H,2,5-8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Scientific Research Applications
Pharmacological Research
This compound, with its thiazolidine core, is of great interest in pharmacological studies due to the thiazolidine ring’s presence in many bioactive molecules. The sulfur atom in the first position and nitrogen in the third position of the thiazolidine ring enhance pharmacological properties, making it a valuable scaffold for drug development . It can be used to design probes for biological targets, potentially leading to the development of new therapeutic agents.
Chemical Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its reactivity can be harnessed to create a wide array of derivatives, which can then be used to synthesize complex molecules for various chemical applications .
Chromatography
The compound’s unique properties may make it suitable as a stationary phase in chromatography, aiding in the separation of complex mixtures and the purification of specific compounds .
Neuroprotective Agent Development
Research has indicated that thiazolidine derivatives exhibit neuroprotective properties. This compound could be investigated for its potential use in preventing or treating neurological disorders .
Antioxidant Activity
Thiazolidine derivatives are known for their antioxidant activity. This compound could be explored for its efficacy in reducing oxidative stress in biological systems, which is a key factor in many diseases .
Safety and Hazards
properties
IUPAC Name |
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-3-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c12-10-3-1-4-11(9-10)13-5-7-14-6-2-8-17(14,15)16/h1,3-4,9,13H,2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHZXGSFIBYAQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CCNC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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